![molecular formula C16H17BrClNO3 B125784 Fenoldopam Hydrobromide CAS No. 67287-54-1](/img/structure/B125784.png)
Fenoldopam Hydrobromide
Vue d'ensemble
Description
Fenoldopam is a synthetic benzazepine derivative that acts as a selective dopamine-1 (DA-1) receptor agonist. It is primarily used for its vasodilatory properties, particularly in the renal vascular bed, which makes it beneficial in treating conditions such as severe hypertension and acute kidney injury. Fenoldopam has been shown to lower blood pressure effectively in hypertensive patients, including those with hypertensive encephalopathy and perioperative hypertension . It also increases renal blood flow and maintains or improves glomerular filtration rate, which can be advantageous in preventing or treating acute renal failure .
Synthesis Analysis
The synthesis of fenoldopam involves creating 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols, with fenoldopam being the 6-chloro analogue of this series. The synthesis process has been extensively studied, and the pharmacology and clinical properties of fenoldopam have been a focus of research due to its potent renal vasodilator activity .
Molecular Structure Analysis
Fenoldopam's molecular structure is characterized by its benzazepine core, which is essential for its activity as a dopamine agonist. The presence of halogen and hydroxyl groups in the structure contributes to its high polarity, which prevents it from crossing the blood-brain barrier, thus limiting its action to peripheral dopamine receptors. This selectivity is beneficial for its use as a renal vasodilator without central nervous system effects .
Chemical Reactions Analysis
Fenoldopam's chemical reactions are primarily related to its interaction with dopamine receptors. It has been found to be a partial agonist at DA1 receptors in renal epithelial cells, which suggests that it can stimulate adenylyl cyclase to a lesser extent compared to dopamine itself. This partial agonist activity may contribute to its natriuretic and diuretic properties .
Physical and Chemical Properties Analysis
The pharmacokinetic properties of fenoldopam include a rapid onset of action and a short elimination half-life, which make it suitable for intravenous administration in hypertensive emergencies. It has a linear dose-response relationship, and its blood pressure-lowering effects are closely related to plasma concentrations. Fenoldopam has a high total body clearance and a large volume of distribution, which are indicative of its efficient metabolism and distribution within the body .
Applications De Recherche Scientifique
Signalisation Intercellulaire Ostéogénique et Adaptation Osseuse
Le Fenoldopam a été identifié comme un agent thérapeutique potentiel pour améliorer la formation et l'adaptation osseuse. La recherche suggère que le fenoldopam peut sensibiliser la mécano-sensation médiée par les cils primaires, qui est cruciale pour la mécano-sensibilité des ostéocytes. Cela peut favoriser la signalisation paracrine pro-ostéogénique vers les ostéoblastes, bénéficiant potentiellement à des affections comme l'ostéoporose . Le composé pourrait être utilisé pour potentialiser la mécano-sensation des ostéocytes in vitro, conduisant à une meilleure santé osseuse et à une meilleure adaptation in vivo.
Mécanotransduction dans le traitement de l'ostéoporose
L'application du fenoldopam dans le traitement de l'ostéoporose est particulièrement prometteuse. Il cible le cil primaire, un mécano-senseur essentiel au sein des cellules osseuses, pour améliorer la mécano-sensibilité inhérente de l'os. Cette approche pourrait révolutionner les thérapies de l'ostéoporose, qui ne se concentrent actuellement pas sur la mécano-sensibilité osseuse . La capacité du fenoldopam à biaiser l'adaptation osseuse trabéculaire avec un minimum d'effets indésirables en fait un candidat potentiel pour les futures stratégies de traitement de l'ostéoporose.
Amélioration de la formation osseuse chez les animaux ostéoporotiques
Le fenoldopam s'est avéré sensibiliser les os à la stimulation mécanique chez les souris saines et ostéoporotiques. Cela suggère que le traitement au fenoldopam pourrait être utilisé pour améliorer la formation osseuse chez les animaux ostéoporotiques, ouvrant ainsi une nouvelle voie pour la recherche et le traitement des conditions de faible masse osseuse . La recherche indique que le fenoldopam pourrait faire partie d'une stratégie de traitement qui comprend un programme d'exercices pour améliorer la santé osseuse à long terme chez les patients dont la qualité osseuse est altérée.
Enseignement de la chimie organique
Dans le domaine de l'enseignement de la chimie organique, les dérivés du fenoldopam ont été utilisés pour enseigner des concepts importants. Une expérience innovante impliquant la bromation de dérivés de l'acétophénone, qui comprend le fenoldopam, a été menée pour améliorer la compréhension des étudiants des principes de réaction organique et favoriser la conscience de l'innovation . Cette application démontre le rôle du fenoldopam dans l'avancement des méthodologies éducatives en chimie.
Intermédiaires pharmaceutiques
Les dérivés du fenoldopam, en particulier les composés de la bromoacétophénone, servent d'intermédiaires importants dans la synthèse organique. Ils trouvent des applications étendues dans la production de produits pharmaceutiques, de pesticides et d'autres produits chimiques . La réaction d'α-bromation des composés carbonylés, y compris les dérivés du fenoldopam, est un aspect crucial de la chimie organique, soulignant l'importance du composé dans la synthèse de divers produits.
Développement et validation de méthodes en chimie analytique
Le fenoldopam est également impliqué dans les processus de développement et de validation de méthodes en chimie analytique. Il est utilisé dans l'identification et la caractérisation de divers produits, qui peuvent modifier leurs propriétés pendant l'analyse . Cette application souligne l'utilité du fenoldopam pour garantir la précision et la fiabilité des techniques analytiques telles que la chromatographie liquide haute performance (CLHP).
Mécanisme D'action
Target of Action
Fenoldopam Hydrobromide primarily targets Dopamine D1 receptors and α2-adrenoceptors . The Dopamine D1 receptors are primarily located in the renal, mesenteric, and coronary arteries . The α2-adrenoceptors are found in the peripheral vasculature .
Mode of Action
This compound is a rapid-acting vasodilator . It acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of this compound, which is responsible for the biological activity, has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .
Biochemical Pathways
This compound causes arterial/arteriolar vasodilation leading to a decrease in blood pressure by activating peripheral D1 receptors . It decreases afterload and also promotes sodium excretion via specific dopamine receptors along the nephron . The renal effect of this compound and dopamine may involve physiological antagonism of the renin-angiotensin system in the kidney .
Pharmacokinetics
It has a short elimination half-life of about 5 minutes . Approximately 90% of this compound is excreted in the urine, and about 10% is excreted in the feces .
Result of Action
The primary molecular and cellular effect of this compound’s action is the vasodilation of most arterial beds , including renal, mesenteric, and coronary arteries . This results in a reduction in systemic vascular resistance . This compound also promotes sodium excretion via specific dopamine receptors along the nephron .
Action Environment
This compound is used as an antihypertensive agent postoperatively, and also intravenously (IV) to treat a hypertensive crisis . Since this compound is an intravenous agent with minimal adrenergic effects that improves renal perfusion, in theory, it could be beneficial in hypertensive patients with concomitant chronic kidney disease . It can cause reflex tachycardia, but this is dependent on the infusion of the drug .
Propriétés
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGOSRLTVBPLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-56-9 (Parent) | |
Record name | Fenoldopam hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501017273 | |
Record name | Fenoldopam monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67287-54-1 | |
Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67287-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoldopam hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoldopam monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(4-hydroxyphenyl)-1H-3-benzazepinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOLDOPAM HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQI8R8GEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.